

# Spectroscopic Data of Methyl 3-bromopropanoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-bromopropanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-bromopropanoate** ( $C_4H_7BrO_2$ ), a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR spectra of **methyl 3-bromopropanoate** provide detailed information about its proton and carbon framework.

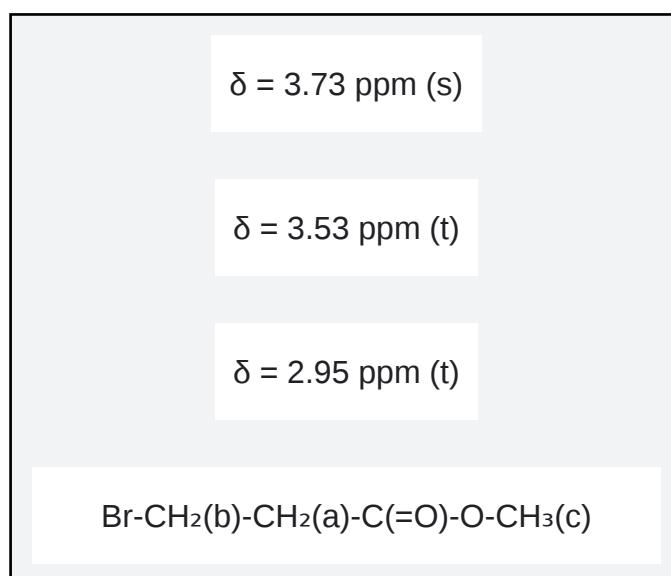
### $^1H$ NMR Spectroscopy

The  $^1H$  NMR spectrum of **methyl 3-bromopropanoate** in deuterated chloroform ( $CDCl_3$ ) typically exhibits three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.73	Singlet	3H	-	-OCH <sub>3</sub>
3.53	Triplet	2H	6.6	-CH <sub>2</sub> Br
2.95	Triplet	2H	6.6	-CH <sub>2</sub> C(=O)

Diagram of **Methyl 3-bromopropanoate** with <sup>1</sup>H NMR Assignments

Methyl 3-bromopropanoate Structure and <sup>1</sup>H NMR Correlations



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Caption: Structure of **Methyl 3-bromopropanoate** with <sup>1</sup>H NMR chemical shift assignments.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **methyl 3-bromopropanoate** in CDCl<sub>3</sub> shows four signals, corresponding to the four unique carbon atoms in the molecule.[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
170.5	C=O (Ester carbonyl)
52.0	-OCH <sub>3</sub> (Ester methyl)
38.5	-CH <sub>2</sub> C(=O)
25.5	-CH <sub>2</sub> Br

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl 3-bromopropanoate** shows characteristic absorption bands for the ester functional group and the carbon-bromine bond.[\[2\]](#)

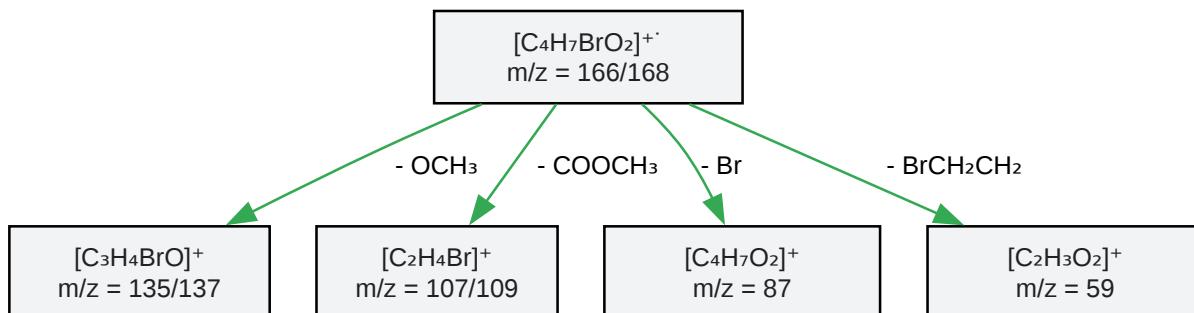
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955	Medium	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1437	Medium	C-H bend (methylene)
1205	Strong	C-O stretch (ester)
650	Medium	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **methyl 3-bromopropanoate** shows the molecular ion peak and several characteristic fragment ions.[\[3\]](#)

m/z	Relative Intensity (%)	Possible Fragment
166/168	5	$[M]^+$ (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ )
135/137	20	$[M - \text{OCH}_3]^+$
107/109	100	$[\text{BrCH}_2\text{CH}_2]^+$
87	30	$[M - \text{Br}]^+$
59	80	$[\text{COOCH}_3]^+$

### Fragmentation Pathway of Methyl 3-bromopropanoate



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Caption: Proposed mass spectrometry fragmentation pathway of **Methyl 3-bromopropanoate**.

## Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented.

## NMR Spectroscopy

Sample Preparation:

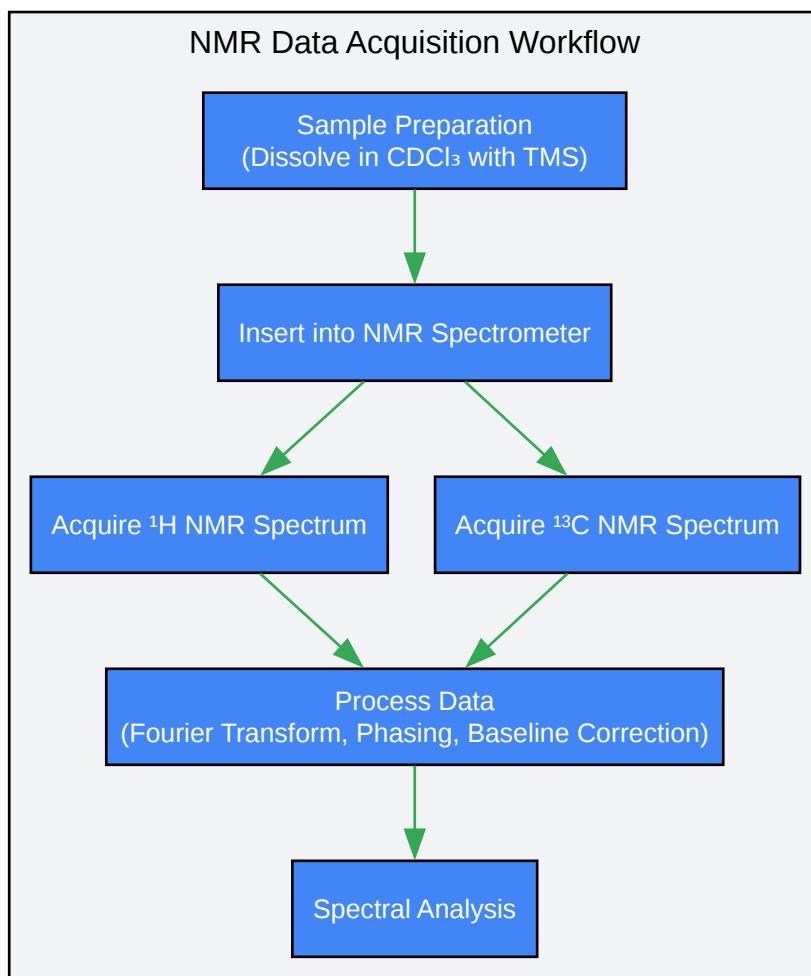
- Accurately weigh approximately 10-20 mg of **methyl 3-bromopropanoate**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 300 or 500 MHz spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-32
  - Relaxation Delay: 1.0 s
  - Spectral Width: -2 to 12 ppm
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled single-pulse experiment.
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay: 2.0 s
  - Spectral Width: 0 to 200 ppm

NMR Data Acquisition Workflow



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Caption: General workflow for acquiring NMR spectroscopic data.

## IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place one drop of **methyl 3-bromopropanoate** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.

Instrument Parameters (FT-IR Spectrometer):

- Scan Range: 4000 - 400  $\text{cm}^{-1}$

- Number of Scans: 16-32
- Resolution: 4 cm<sup>-1</sup>
- A background spectrum of the clean salt plates should be acquired prior to the sample scan.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

- Dilute a small amount of **methyl 3-bromopropanoate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

### Instrument Parameters (Typical GC-MS system):

- Gas Chromatograph:
  - Injector Temperature: 250 °C
  - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: 40-400 m/z.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

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## References

- 1. Methyl 3-bromopropionate(3395-91-3)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 2. Methyl 3-bromopropionate(3395-91-3) IR Spectrum [m.chemicalbook.com]
- 3. Methyl 3-bromopropionate(3395-91-3) MS [m.chemicalbook.com]
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